4-Butyl-N-(diphenylphosphino)benzenesulfonamide; 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

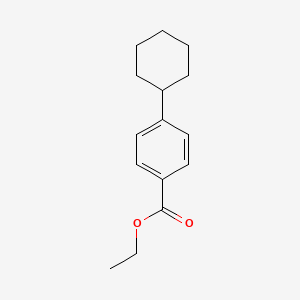

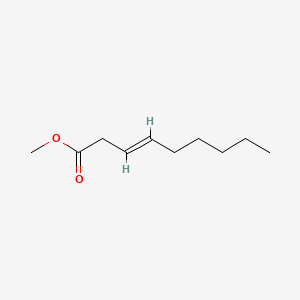

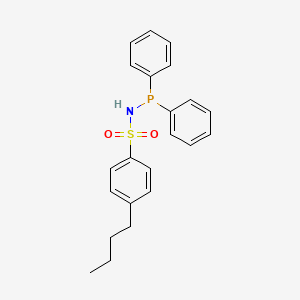

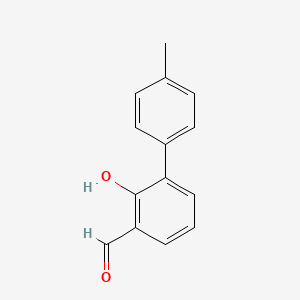

4-Butyl-N-(diphenylphosphino)benzenesulfonamide is a chemical compound with a molecular weight of 397.473g/mol . It is used as a chiral ligand for the rhodium-catalyzed asymmetric hydrogenation of α-β unsaturated substrates .

Molecular Structure Analysis

The molecular formula of 4-Butyl-N-(diphenylphosphino)benzenesulfonamide is C22H24NO2PS . The exact mass is 397.12653718 .Physical And Chemical Properties Analysis

The compound is a white powder . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

4-Butyl-N-(diphenylphosphino)benzenesulfonamide is utilized as a chiral ligand in the rhodium-catalyzed asymmetric hydrogenation of α-β unsaturated substrates . This process is crucial for producing optically active compounds, which are important in the development of pharmaceuticals and agrochemicals. The high enantioselectivity achieved with this ligand makes it valuable for synthesizing compounds with specific desired configurations.

Catalysis

In catalysis, this compound serves as a ligand to form complexes with transition metals . These complexes are then used to catalyze various chemical reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The ability to fine-tune the electronic and steric properties of these ligands allows chemists to control the outcome of the catalytic process.

Material Science

The compound’s properties are being explored in material science, particularly in the development of new polymers and coatings . Its phosphine moiety can interact with various substrates, potentially leading to materials with novel properties, such as enhanced durability or electrical conductivity.

Environmental Science

While direct applications in environmental science are not well-documented, the compound’s role in synthesizing other chemicals suggests potential indirect environmental benefits . For example, producing more efficient catalysts can lead to cleaner industrial processes with reduced waste and lower energy consumption.

Biochemistry Research

In biochemistry, 4-Butyl-N-(diphenylphosphino)benzenesulfonamide may be used in the study of enzyme mimetics . Phosphine ligands can mimic the behavior of biological phosphorus compounds, which are pivotal in various biochemical processes, including those involving DNA and RNA.

Pharmacology

The compound’s application in pharmacology is primarily through its role in the synthesis of chiral drugs . Chirality is a key factor in drug design and efficacy, and the use of this compound in asymmetric synthesis can help create active pharmaceutical ingredients with the correct chirality for desired biological activity.

Safety and Hazards

4-Butyl-N-(diphenylphosphino)benzenesulfonamide can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It should be handled under inert gas, kept cool, and not allowed contact with air . In case of eye contact, rinse cautiously with water for several minutes .

Wirkmechanismus

Target of Action

This compound belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Biochemical Pathways

The biochemical pathways affected by 4-Butyl-N-(diphenylphosphino)benzenesulfonamide are currently unknown

Action Environment

It is known to be moisture sensitive and should be stored in an inert atmosphere at 2-8°c .

Eigenschaften

IUPAC Name |

4-butyl-N-diphenylphosphanylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NO2PS/c1-2-3-10-19-15-17-22(18-16-19)27(24,25)23-26(20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-18,23H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWLXWSJUXPFMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)NP(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24NO2PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6325365.png)